N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound with significant potential in various scientific fields. It is known for its complex structure, which includes both sulfonamide and tetrazole groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and tetrazole sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole group can interact with proteins and other biomolecules. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)-4-(methoxymethyl)piperidin-4-yl)-N-phenylacetamide
- N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
- (2S)-N-[2-(4-morpholinyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
Uniqueness
N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide stands out due to its unique combination of sulfonamide and tetrazole groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H18N6O3S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H18N6O3S/c18-27(25,26)16-7-3-13(4-8-16)9-10-19-17(24)11-14-1-5-15(6-2-14)23-12-20-21-22-23/h1-8,12H,9-11H2,(H,19,24)(H2,18,25,26) |
InChI Key |
PVZKUINZRKIPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.